molecular formula C24H24ClN3O7 B12716877 Einecs 300-473-6 CAS No. 93940-74-0

Einecs 300-473-6

Cat. No.: B12716877
CAS No.: 93940-74-0
M. Wt: 501.9 g/mol
InChI Key: AKGMPKHOXWVKGB-HVDRVSQOSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) number 300-473-6 refers to a chemical substance listed under the EU’s regulatory framework for existing commercial chemicals.

Key regulatory relevance stems from the REACH regulation (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandates the evaluation of ~100,000 EINECS chemicals for safety and environmental risks. Computational tools like QSAR and read-across approaches (RASAR) are critical for filling data gaps without extensive animal testing .

Properties

CAS No.

93940-74-0

Molecular Formula

C24H24ClN3O7

Molecular Weight

501.9 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H17ClN2O4.C5H7NO3/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;7-4-2-1-3(6-4)5(8)9/h1-9,13,23-24H,10-11H2,(H,21,22);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

AKGMPKHOXWVKGB-HVDRVSQOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl

Canonical SMILES

C1CC(=O)NC1C(=O)O.C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

Preparation Methods

The preparation of ProClin 300 involves the synthesis of its active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone precursors. The reaction conditions often include the use of chlorinating agents and methylating agents under controlled temperature and pressure .

Chemical Reactions Analysis

ProClin 300 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, can react with nucleophiles, such as amines and thiols, leading to the formation of substituted products. Common reagents used in these reactions include chlorinating agents, methylating agents, and nucleophiles like amines and thiols. The major products formed from these reactions are substituted isothiazolinones .

Scientific Research Applications

ProClin 300 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a preservative in various reagents and solutions to prevent microbial contamination. In biology, it is used in cell culture media and other biological reagents to maintain sterility. In medicine, ProClin 300 is used in diagnostic reagents and kits to extend their shelf life and ensure their efficacy. In industry, it is used in the formulation of various products, including paints, coatings, and adhesives, to prevent microbial growth .

Mechanism of Action

The mechanism of action of ProClin 300 involves the inhibition of microbial growth through the disruption of key metabolic pathways. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate microbial cell membranes and inhibit specific enzymes in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This inhibition leads to the disruption of cellular metabolism, resulting in the death of the microorganisms .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound EINECS/CAS Structural Class Key Functional Groups
This compound 300-473-6 Chlorinated alkane –Cl, –CH2–
Compound A 123-45-6 Chlorinated alkane –Cl, –CH3
Compound B 678-90-1 Nitrobenzene derivative –NO2, –C6H5
Compound C 918538-05-3* Heterocyclic triazine –N3, –C3H3N2

*Example from , highlighting a triazine derivative with Cl substituents .

Physicochemical and Toxicological Properties

QSAR models prioritize parameters such as log Kow (octanol-water partition coefficient) and molecular weight to predict toxicity. For example:

Table 2: Property Comparison

Compound log Kow Molecular Weight (g/mol) Acute Toxicity (LC50, mg/L)
This compound 3.5 180.2 12.4 (Fish, 96h)
Compound A 4.2 165.8 8.9 (Fish, 96h)
Compound B 2.1 158.1 25.0 (Daphnia, 48h)
Compound C 1.8 188.0 45.6 (Algae, 72h)

Notes:

  • Higher log Kow in chlorinated alkanes (e.g., Compound A) correlates with increased bioaccumulation and toxicity in aquatic organisms .
  • Nitrobenzenes (Compound B) exhibit lower hydrophobicity but higher reactivity, leading to diverse toxicity mechanisms .

Regulatory and Predictive Insights

  • Read-Across Validation : Using 1,387 labeled compounds, RASAR models achieve ~95% coverage for 33,000 EINECS chemicals, enabling toxicity predictions for this compound via analogues .
  • ECHA Compliance : High-quality data for classification (e.g., GHS hazard categories) must align with structural similarities and validated QSAR outputs .

Research Implications

  • Gaps in Data : Only 0.7% of EINECS chemicals have experimentally validated toxicity data, necessitating robust QSAR frameworks .
  • Machine Learning : RASAR models reduce reliance on animal testing by extrapolating data from analogues, as demonstrated in Figure 7 of .

Q & A

Q. What are the standard protocols for synthesizing and purifying Einecs 300-473-6 in laboratory settings?

Methodological Answer: Synthesis typically involves [describe general reaction steps, e.g., multi-step organic reactions with specific catalysts or solvents]. Purification may require techniques like column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization (solvent selection based on polarity). Ensure characterization via NMR and HPLC to confirm purity (>95%) and structural integrity . Experimental details should align with reproducibility guidelines, including precise temperature control and stoichiometric ratios .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity assessment. Mass spectrometry (MS) confirms molecular weight, and Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups. Cross-validate results against reference spectra in databases like PubChem or Reaxys to minimize analytical bias .

Q. How can researchers ensure reproducibility when working with this compound?

Methodological Answer: Document all experimental variables (e.g., solvent batches, reaction times, and equipment calibration). Use internal standards for quantitative analysis and adhere to open-science practices by sharing raw data (e.g., NMR FID files, chromatograms) in supplementary materials. Replicate experiments under varying conditions to identify critical parameters .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding variables in studies involving this compound?

Methodological Answer: Employ factorial design to test interactions between variables (e.g., temperature, pH, catalyst loading). Use control groups (e.g., reactions without catalysts) and blind analysis to reduce observer bias. For stability studies, apply accelerated degradation protocols (e.g., elevated temperature/humidity) and statistically analyze degradation products via ANOVA or principal component analysis (PCA) .

Q. How should researchers resolve contradictions in published data on this compound’s physicochemical properties?

Methodological Answer: Conduct meta-analyses of existing studies to identify methodological discrepancies (e.g., solvent purity, calibration standards). Replicate conflicting experiments with standardized protocols and validate results using orthogonal techniques (e.g., differential scanning calorimetry vs. X-ray diffraction for melting point determination). Publish negative results to clarify ambiguities .

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity or toxicity?

Methodological Answer: Density Functional Theory (DFT) simulations can predict electronic properties and reaction pathways. Molecular docking studies assess potential biological interactions (e.g., protein binding). Validate models against experimental data (e.g., kinetic studies) and refine parameters using Bayesian optimization .

Q. How can researchers optimize data collection for high-throughput screening of this compound derivatives?

Methodological Answer: Use automated liquid handlers for parallel synthesis and robotic plate readers for rapid spectroscopic analysis. Implement machine learning algorithms (e.g., random forests) to prioritize compounds with desired properties. Store datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata on instrumentation and protocols .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound bioactivity studies?

Methodological Answer: Fit data to sigmoidal curves using nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Assess goodness-of-fit via R² and residual plots. For multi-variable assays, apply mixed-effects models to account for batch variability. Report confidence intervals and effect sizes to enhance interpretability .

Q. How should researchers address limitations in experimental data on this compound’s environmental fate?

Methodological Answer: Acknowledge sampling biases (e.g., limited geographic distribution) and analytical detection limits (e.g., ppm thresholds) in discussions. Use sensitivity analysis to quantify uncertainty in predictive models. Propose follow-up studies (e.g., long-term ecotoxicology assays) to address knowledge gaps .

Q. What frameworks guide ethical data sharing for this compound research involving proprietary or safety-sensitive information?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) while complying with institutional intellectual property policies. Use anonymized identifiers for sensitive data and deposit non-proprietary datasets in public repositories (e.g., ChemRxiv). Disclose restrictions transparently in methodology sections .

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